molecular formula C24H26N4O4S B11211439 7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

7-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one

Cat. No.: B11211439
M. Wt: 466.6 g/mol
InChI Key: KCEKNRBBVSCHRC-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of [1,3]dioxolo[4,5-g]quinazolinones.
  • Its chemical structure consists of a quinazolinone core with a benzylpiperazine moiety and a thioxo group.
  • The compound’s systematic name is quite a mouthful, but it reflects its unique structure and potential pharmacological properties.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is via aldol condensation reactions.

      Reaction Conditions: The specific conditions depend on the synthetic route chosen, but typically involve appropriate solvents, reagents, and catalysts.

      Industrial Production: While not widely used industrially, research laboratories can produce this compound on a smaller scale for scientific investigations.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: For example, it may react with strong oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄).

      Major Products: These reactions can yield derivatives with modified functional groups or altered substituents.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for other compounds.

      Biology: It might serve as a probe to investigate biological processes due to its unique structure.

      Medicine: Although not yet a drug, it could be a starting point for developing new therapeutic agents.

      Industry: Its applications in industry are limited but could include materials science or catalysis.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate the exact pathways and biological effects.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C24H26N4O4S

    Molecular Weight

    466.6 g/mol

    IUPAC Name

    7-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one

    InChI

    InChI=1S/C24H26N4O4S/c29-22(27-11-9-26(10-12-27)15-17-5-2-1-3-6-17)7-4-8-28-23(30)18-13-20-21(32-16-31-20)14-19(18)25-24(28)33/h1-3,5-6,13-14H,4,7-12,15-16H2,(H,25,33)

    InChI Key

    KCEKNRBBVSCHRC-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1CC2=CC=CC=C2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5

    Origin of Product

    United States

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